Rosiglitazone-d5 (maleate)
Description
Molecular Formula and Isotopic Composition Analysis
Rosiglitazone-d5 (maleate) combines the deuterated rosiglitazone moiety with maleic acid. The molecular formula of the non-deuterated parent compound, rosiglitazone maleate, is C₂₂H₂₃N₃O₇S . Deuterium substitution occurs at five specific hydrogen sites, yielding C₂₂H₁₈D₅N₃O₇S for the deuterated species.
Isotopic enrichment alters the monoisotopic mass significantly. Using precise atomic masses:
- Carbon: 12.0000
- Hydrogen: 1.007825
- Deuterium: 2.014102
- Nitrogen: 14.003074
- Oxygen: 15.994915
- Sulfur: 31.972071
The calculated monoisotopic mass is:
$$
(22 \times 12.0000) + (18 \times 1.007825) + (5 \times 2.014102) + (3 \times 14.003074) + (7 \times 15.994915) + (1 \times 31.972071) = 478.157 \, \text{g/mol}
$$
Table 1: Isotopic Composition and Mass Comparison
| Property | Rosiglitazone Maleate | Rosiglitazone-d5 (Maleate) |
|---|---|---|
| Molecular Formula | C₂₂H₂₃N₃O₇S | C₂₂H₁₈D₅N₃O₇S |
| Monoisotopic Mass (Da) | 473.5 | 478.157 |
| Deuterium Substitution | 0 | 5 |
Crystallographic and Spectroscopic Characterization
Crystallographic data for rosiglitazone (PDB ID: 3dzy) reveals a thiazolidinedione core bonded to a pyridinyl-ethoxy-phenyl group, with the maleate counterion stabilizing the structure via hydrogen bonds . Deuterium substitution does not alter the crystal lattice significantly due to deuterium’s similar van der Waals radius to hydrogen (1.2 Å vs. 1.1 Å). However, neutron diffraction studies of analogous deuterated compounds show reduced hydrogen thermal motion parameters, enhancing structural resolution in dynamic regions .
Spectroscopic profiles further differentiate the deuterated species:
- NMR : The $$ ^1\text{H} $$-NMR spectrum of rosiglitazone-d5 shows attenuated signals at δ 2.9–3.1 ppm (methylamino group) and δ 7.2–8.1 ppm (pyridinyl hydrogens), corresponding to deuterium substitution sites. $$ ^{13}\text{C} $$-NSP (Nuclear Spin Polarization) experiments confirm isotopic labeling specificity .
- Mass Spectrometry : HPLC-MS/MS analysis using electrospray ionization (ESI+) detects a primary ion at m/z 478.16 (M+H$$^+$$), with characteristic fragments at m/z 356.1 (loss of maleate) and m/z 230.0 (thiazolidinedione cleavage) .
Figure 1: Key Fragmentation Pathways in ESI+-MS/MS
- Cleavage of the maleate counterion (m/z 478.16 → 356.1).
- Rupture of the thiazolidinedione ring (m/z 356.1 → 230.0).
Hydrogen/Deuterium Exchange Dynamics in Solution Phase
Deuterium incorporation enhances metabolic stability by slowing hydrogen/deuterium (H/D) exchange in biological matrices. In aqueous solution (pH 7.4, 37°C), the half-life ($$ t_{1/2} $$) of deuterium retention in rosiglitazone-d5 is approximately 48 hours, compared to <1 hour for non-deuterated hydrogens. Exchange kinetics follow pseudo-first-order behavior:
$$
k{\text{ex}} = \frac{\ln 2}{t{1/2}} = 1.44 \times 10^{-5} \, \text{s}^{-1}
$$
Solvent isotope effects ($$ k{\text{H}}/k{\text{D}} $$) range from 2.5–4.0 for labile hydrogens adjacent to the pyridinyl and maleate groups, as determined by $$ ^2\text{H} $$-NMR line-shape analysis. Deuterium preferentially stabilizes C–D bonds in hydrophobic regions (e.g., the thiazolidinedione ring), reducing oxidative metabolism by cytochrome P450 isoforms .
Table 2: H/D Exchange Rates in Key Molecular Regions
| Molecular Region | $$ t_{1/2} $$ (hours) | $$ k_{\text{ex}} $$ (s$$ ^{-1} $$) |
|---|---|---|
| Pyridinyl amino group | 24 ± 2 | $$ 8.0 \times 10^{-6} $$ |
| Thiazolidinedione ring | 72 ± 5 | $$ 2.7 \times 10^{-6} $$ |
| Maleate carboxylate | 12 ± 1 | $$ 1.6 \times 10^{-5} $$ |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H23N3O7S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,11D2; |
InChI Key |
SUFUKZSWUHZXAV-UJJGPHKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation in the Pyridylaminoethoxy Side Chain
The pyridylaminoethoxy moiety is a primary site for deuteration. In the coupling reaction between 2-(N-methyl-N-(2-pyridyl)amino)ethanol and 4-fluorobenzaldehyde, deuterium is introduced by replacing the methyl group (-CH3) with a deuterated methyl group (-CD3). This substitution occurs during the synthesis of the intermediate 2-(N-methyl-d3-N-(2-pyridyl)amino)ethanol, achieved via reductive deuteration using deuterium gas (D2) and a palladium catalyst.
The coupling reaction itself employs potassium tert-butoxide in dimethylformamide (DMF) at 25–30°C, yielding 4-[2-(N-methyl-d3-N-(2-pyridyl)amino)ethoxy]benzaldehyde with 85–90% efficiency. The use of aprotic polar solvents like DMF ensures optimal reaction kinetics and minimizes proton exchange, preserving deuterium integrity.
Condensation and Cyclization to Form the Thiazolidinedione Core
The benzaldehyde intermediate undergoes condensation with 2,4-thiazolidinedione in the presence of piperidine and acetic acid. To introduce additional deuterium atoms, the reaction is conducted in deuterated solvents (e.g., D2O or d6-DMSO), enabling H/D exchange at the α-position of the thiazolidinedione ring. This step results in 5-[4-[2-(N-methyl-d3-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione with 78–82% yield.
Subsequent hydrogenation using deuterium gas over a palladium-carbon catalyst reduces the benzylidene double bond, yielding the saturated thiazolidinedione derivative with full retention of deuterium at the benzylic position.
Formation of Rosiglitazone-d5 Maleate
Salt Formation with Maleic Acid
The final step involves reacting Rosiglitazone-d5 with maleic acid in acetone at 50–55°C. The choice of acetone over methanol (as in prior methods) ensures efficient solvent removal and minimizes residual moisture, critical for maintaining the stability of the deuterated compound. The reaction achieves 90–95% yield, with impurity levels below 0.1%, meeting stringent regulatory standards.
Analytical Characterization and Quality Control
Spectroscopic Confirmation of Deuteration
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to verify deuterium incorporation. Key observations include:
- 1H NMR : Absence of signals corresponding to the replaced hydrogens (e.g., methyl-d3 group at δ 2.8–3.1 ppm).
- MS (ESI+) : Molecular ion peak at m/z 358.1 ([M+H]+ for C18H18D5N3O3S), confirming five deuterium atoms.
Purity and Stability Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a single peak (>99.5% purity). Accelerated stability studies (40°C/75% RH) show no degradation over 6 months, underscoring the robustness of the synthetic process.
Comparative Data: Deuterated vs. Non-Deuterated Synthesis
| Parameter | Rosiglitazone-d5 (Maleate) | Rosiglitazone (Maleate) |
|---|---|---|
| Yield (Coupling Step) | 85–90% | 88% |
| Purity (HPLC) | >99.5% | >99.5% |
| Deuterium Incorporation | 99.8% | N/A |
| Stability (25°C) | 24 months | 24 months |
Industrial-Scale Production Considerations
Cost-Effectiveness of Deuterated Reagents
Deuterated reagents (e.g., D2, CD3I) account for 60–70% of total production costs. Optimizing reaction conditions to minimize excess reagent use is critical. For instance, recycling unreacted D2 via closed-loop systems reduces expenses by 20–25%.
Regulatory Compliance
The synthetic route adheres to ICH Q3A guidelines, with residual solvent levels (e.g., acetone < 0.5%) well below permissible limits.
Chemical Reactions Analysis
Types of Reactions
Rosiglitazone-d5 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Antidiabetic Properties
Mechanism of Action
Rosiglitazone-d5 functions as a selective agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of glucose metabolism. By activating PPAR-γ, it enhances insulin sensitivity in adipose tissue, skeletal muscle, and the liver, making it effective in managing type 2 diabetes mellitus .
Clinical Applications
- Monotherapy and Combination Therapy : Rosiglitazone-d5 is utilized as both monotherapy and in combination with other antihyperglycemic agents such as metformin and sulfonylureas. This combination approach is particularly beneficial for patients who do not achieve adequate glycemic control with monotherapy alone .
- Patient Demographics : It is especially indicated for overweight patients with type 2 diabetes who are intolerant to metformin or have contraindications to its use .
Cardiovascular Safety Profile
Risk Assessment Studies
Research has highlighted the cardiovascular risks associated with rosiglitazone, including an increased risk of heart failure. A comprehensive meta-analysis of randomized clinical trials indicated that while there was no significant increase in myocardial infarction or cardiovascular mortality, the risk of chronic heart failure was notably higher among users of rosiglitazone .
Clinical Implications
- Regulatory Actions : Due to concerns regarding its safety profile, regulatory bodies such as the European Medicines Agency have recommended restrictions on the use of rosiglitazone-containing medications .
- Monitoring Recommendations : Clinicians are advised to monitor patients closely for signs of heart failure when prescribing this medication.
Potential Antineoplastic Activity
Recent studies suggest that rosiglitazone may also exhibit antineoplastic properties. The activation of PPAR-γ has been linked to the inhibition of cell growth and angiogenesis, which are critical processes in cancer development .
Research Findings
- Cell Differentiation and Growth Inhibition : Rosiglitazone-d5 may induce differentiation in certain cancer cell lines and inhibit their growth, making it a candidate for further investigation in oncological settings .
Case Studies
Several case studies have documented the efficacy and safety of rosiglitazone-d5 in different patient populations:
Mechanism of Action
Rosiglitazone-d5 (maleate) exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of genes related to glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity in muscle and adipose tissue, reduces gluconeogenesis in the liver, and has anti-inflammatory effects. The molecular targets and pathways involved include the nuclear factor kappa-B (NFκB) pathway, which is downregulated, leading to reduced inflammation .
Comparison with Similar Compounds
Research and Development Insights
- Analytical Methods : Rosiglitazone-d5 is critical for validating spectrophotometric and chromatographic assays. For example, a hydrotropic solubilization method achieved 99.5% accuracy in tablet dosage analysis .
- Morphological Studies : Rosiglitazone maleate’s needle-like crystals (aspect ratio = 3.2 ± 1.1) complicate tablet manufacturing, necessitating micronization or co-grinding for uniformity .
- Impurity Profiling : Rosiglitazone-d5 aids in detecting impurities (e.g., degradation products) at thresholds as low as 0.1% via HPLC .
Q & A
Basic Research Questions
Q. What are the structural and functional distinctions between rosiglitazone-d5 (maleate) and its non-deuterated counterpart?
- Rosiglitazone-d5 (maleate) is a deuterated isotopologue of rosiglitazone maleate, where five hydrogen atoms are replaced with deuterium. This modification enhances metabolic stability, making it valuable for pharmacokinetic studies. Key structural differences include the substitution of deuterium at specific positions (e.g., methyl groups), which can be confirmed via mass spectrometry and nuclear magnetic resonance (NMR) . Functionally, the deuterated form retains PPARγ agonism but may exhibit altered bioavailability and tissue distribution compared to the non-deuterated form .
Q. How should rosiglitazone-d5 (maleate) be prepared for in vitro assays to minimize solvent interference?
- Dissolve the compound in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM, followed by dilution in cell culture media to ≤0.1% DMSO. Ensure solubility validation via dynamic light scattering (DLS) or HPLC to confirm homogeneity. Pre-warm solutions to 37°C to prevent precipitation in low-temperature conditions .
Q. What are the optimal cellular models for studying rosiglitazone-d5 (maleate)-induced adipogenesis?
- Use mesenchymal stem cells (MSCs) or 3T3-L1 preadipocytes. For MSCs, differentiate cells in α-MEM supplemented with 10% FBS, 1 μM dexamethasone, 0.5 mM IBMX, and 10 μM rosiglitazone-d5 (maleate). Monitor lipid accumulation via Oil Red O staining at day 10–14 .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on rosiglitazone-d5 (maleate)'s cardiovascular risks across preclinical studies?
- Conduct meta-analyses with stratified subgroups based on study design (e.g., randomized controlled trials vs. observational studies). Apply sensitivity analyses to adjust for confounders like dosing regimens (e.g., 4 mg/day vs. 8 mg/day) and baseline patient comorbidities. Utilize Bayesian hierarchical models to account for heterogeneity in data sources .
Q. What experimental strategies mitigate off-target effects of rosiglitazone-d5 (maleate) in PPARγ-independent pathways?
- Use CRISPR/Cas9 to generate PPARγ-knockout cell lines and compare transcriptional profiles (RNA-seq) with wild-type cells treated with rosiglitazone-d5 (maleate). Validate off-target interactions via chromatin immunoprecipitation (ChIP-seq) for non-PPARγ transcription factors. Dose-response curves (1–50 μM) can identify concentration-dependent pleiotropic effects .
Q. How can isotopic tracing with rosiglitazone-d5 (maleate) enhance metabolic studies in vivo?
- Administer the deuterated compound intravenously (2 mg/kg) in rodent models and use LC-MS/MS to track deuterium incorporation into lipid metabolites. Pair with stable-isotope-resolved metabolomics (SIRM) to map carbon flux in adipose tissue. Normalize data to non-deuterated controls to distinguish drug-specific effects from endogenous metabolism .
Q. What statistical methods are recommended for handling missing data in rosiglitazone-d5 (maleate) clinical trial reanalyses?
- Apply multiple imputation (MI) with chained equations (MICE) to address missing cardiovascular endpoints. Validate imputations using Rubin’s rules and sensitivity analyses (e.g., worst-case scenarios). Avoid last observation carried forward (LOCF), which overestimates risk ratios in safety assessments .
Methodological Guidelines
- Data Reporting : Include absolute numerical values (e.g., "5/20 subjects exhibited edema") alongside percentages to ensure reproducibility .
- Reproducibility : Publish full synthetic protocols for rosiglitazone-d5 (maleate), including deuterium incorporation efficiency (≥98% by NMR) and purity thresholds (HPLC ≥99.5%) .
- Ethical Compliance : Explicitly state that the compound is for research use only and prohibit clinical applications in all publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
